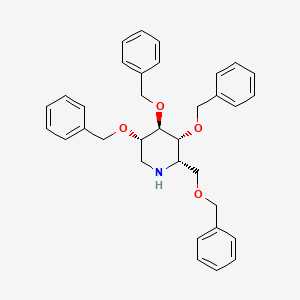

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

Beschreibung

(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a polybenzylated piperidine derivative with a molecular formula of C₃₇H₄₁NO₄ and a molecular weight of 563.73 g/mol . This compound is characterized by four phenylmethoxy (benzyloxy) groups attached to the piperidine ring and its hydroxymethyl substituent, forming a highly lipophilic structure. It serves as a key synthetic intermediate in the production of miglitol, an α-glucosidase inhibitor used for type 2 diabetes . The stereochemistry (2S,3R,4R,5S) is critical for its role as a precursor in drug synthesis, as it dictates downstream reactivity and biological activity.

Eigenschaften

Molekularformel |

C34H37NO4 |

|---|---|

Molekulargewicht |

523.7 g/mol |

IUPAC-Name |

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine |

InChI |

InChI=1S/C34H37NO4/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28/h1-20,31-35H,21-26H2/t31-,32-,33+,34+/m0/s1 |

InChI-Schlüssel |

HHIIDKLQTCPFQA-PSWJWLENSA-N |

Isomerische SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Kanonische SMILES |

C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound typically proceeds through the following key stages:

- Protection of hydroxyl groups as phenylmethoxy (benzyloxy) ethers to stabilize the polyhydroxylated intermediate.

- Construction of the piperidine ring with defined stereochemistry at positions 2, 3, 4, and 5.

- Introduction of the phenylmethoxymethyl substituent at position 2.

- Purification and isolation of the stereochemically pure product.

The process often starts from sugar-derived polyols or protected sugar analogs, exploiting their inherent stereochemistry to achieve the desired chiral centers in the piperidine ring.

Detailed Synthetic Route from Patent WO2002055498A1

A representative and well-documented synthetic method is described in patent WO2002055498A1, which focuses on pharmaceutically active piperidine derivatives structurally related to the target compound.

Preparation of the protected piperidine intermediate:

- Starting from a sugar-derived tetra-O-benzylated precursor (e.g., 2,3,4,6-tetra-O-benzyl-D-galactitol), the hydroxyl groups at positions 3, 4, and 5 are converted into phenylmethoxy ethers (benzyloxy groups).

- The 2-position is functionalized with a phenylmethoxymethyl group, maintaining the stereochemistry (2S,3R,4R,5S).

Catalytic hydrogenation or deprotection:

- The protected intermediate is subjected to catalytic hydrogenation using catalysts such as palladium chloride (PdCl2) or palladium on carbon (Pd/C) in an alcohol solvent (e.g., methanol or ethanol).

- This step removes protective groups selectively, yielding the free hydroxyl groups or the desired piperidine derivative with phenylmethoxy groups intact.

-

- The crude product is purified by adsorption onto ion-exchange resins such as Dowex 50X4-200.

- Elution is performed with aqueous ammonia mixtures, followed by lyophilization.

- Further purification may involve column chromatography on silica gel using gradient elution with mixtures such as methanol/dichloromethane or diethyl ether/petroleum ether.

-

- The purified compound is characterized by standard analytical techniques (NMR, MS, optical rotation) to confirm stereochemistry and purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Protection of hydroxyl groups | Benzyl chloride, base (e.g., NaH) | DMF or THF | Room temperature to reflux | >85 | Formation of tris(phenylmethoxy) ethers |

| Introduction of phenylmethoxymethyl group | Phenylmethoxymethyl chloride, base | Dichloromethane | 0–25 °C | 70–80 | Stereochemical control critical |

| Catalytic hydrogenation | PdCl2 or Pd/C | Methanol, ethanol | Room temperature, H2 atmosphere | 70–92 | Selective deprotection |

| Purification | Dowex 50X4-200 resin, silica gel | Aqueous ammonia, MeOH/DCM | Column chromatography | 70–94 | High purity isolation |

Examples of Specific Substituted Derivatives

The patent describes preparation of various derivatives with different substituents at the 1-position of the piperidine ring, maintaining the (2S,3R,4R,5S) stereochemistry. Examples include:

- 1-(3-methyl)butyl derivative

- 1-(2-phenyl)ethyl derivative

- 1-(3-phenyl)propyl derivative

- 1-(l-ethyl)hexyl derivative

- 1-[(2R)-(2-methyl-2-phenyl)ethyl] derivative

Each derivative follows a similar synthetic approach with variations in starting materials and purification protocols, achieving yields from 28% up to 94% depending on the substituent and conditions.

Analytical and Research Findings

Stereochemical Control

- The stereochemistry at positions 2, 3, 4, and 5 is crucial for biological activity.

- The hydroxyl group at position 3 is preferably in the R configuration, resulting in the overall (2S,3R,4R,5S) stereochemistry.

- Stereochemical purity is monitored by chiral HPLC, NMR coupling constants, and optical rotation measurements.

Purification Techniques

- Ion-exchange resins (Dowex 50X4-200) are effective for removing impurities and isolating the desired compound.

- Silica gel chromatography with gradient elution (methanol/dichloromethane or diethyl ether/petroleum ether) is used to achieve high purity.

- Lyophilization is employed to obtain solid products from aqueous or mixed solvent systems.

Reaction Optimization

- Choice of catalyst (PdCl2 vs. Pd/C) and solvent impacts reaction rate and selectivity.

- Temperature control during substitution steps is critical to avoid racemization.

- Use of bases like pyridine in mesylation steps (for intermediate preparation) enhances yield and selectivity.

Summary Table of Preparation Method Highlights

| Aspect | Details |

|---|---|

| Starting Materials | Sugar-derived polyols, tetra-O-benzylated galactitol derivatives |

| Protective Groups | Phenylmethoxy (benzyloxy) groups at positions 3, 4, 5 |

| Key Reagents | Phenylmethoxymethyl chloride, PdCl2 or Pd/C catalyst, bases (NaH, pyridine) |

| Solvents | Methanol, ethanol, dichloromethane, diethyl ether, petroleum ether |

| Catalytic Hydrogenation | PdCl2 or Pd/C under H2 atmosphere |

| Purification Methods | Ion-exchange resin (Dowex 50X4-200), silica gel chromatography |

| Stereochemical Configuration | (2S,3R,4R,5S) with R configuration at position 3 hydroxyl |

| Typical Yields | 70–94% depending on step and substituent |

| Analytical Techniques | NMR, chiral HPLC, MS, optical rotation |

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylmethoxy derivatives with additional oxygen functionalities, while reduction could produce simpler piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

(2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its phenylmethoxy groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Miglitol Impurity F

Miglitol Impurity 16

- Structure: 2-(2-((2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)piperidin-1-yl)ethoxy)ethanol

- Molecular Formula: C₃₈H₄₅NO₆

- Key Differences: Contains an additional ethoxyethanol chain, increasing molecular weight to 611.77 g/mol. Enhanced hydrophilicity due to the hydroxyl group, altering pharmacokinetics .

Therapeutic Derivatives

Migalastat

- Structure : (2R,3S,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride

- Molecular Formula: C₈H₁₇NO₅·HCl

- Key Differences :

Nizubaglustat

- Structure : (2S,3R,4R,5S)-1-{5-[(2-Fluoro-[1,1'-biphenyl]-4-yl)methoxy]pentyl}-2-(hydroxymethyl)piperidine-3,4,5-triol

- Molecular Formula: C₂₄H₃₂FNO₅

- Key Differences :

(2R,3R,4R,5S)-1-(5-(Bicyclo[1.1.1]pentan-1-yl)pentyl)piperidine-3,4,5-triol

- Molecular Formula: C₁₅H₂₅NO₃

(3R,4R)-2-(Hydroxymethyl)-1-(6-propoxyhexyl)piperidine-3,4,5-triol

- Molecular Formula: C₁₅H₃₁NO₅

- Key Differences :

Structural Impact on Properties

| Compound | LogP | Water Solubility | Enzymatic Target |

|---|---|---|---|

| Target Compound | ~5.2 | Low | Synthetic precursor |

| Miglitol Impurity F | ~-1.8 | High | α-Glucosidase byproduct |

| Migalastat | ~-0.5 | Moderate | α-Galactosidase A |

| Nizubaglustat | ~3.9 | Low | Glycosidase inhibitor |

Stereochemical Sensitivity

- The 2S,3R,4R,5S configuration in the target compound ensures proper deprotection to yield miglitol’s active form. In contrast, migalastat’s 2R,3S,4R,5S stereochemistry prevents cross-reactivity with non-target enzymes .

Biologische Aktivität

The compound (2S,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine is a piperidine derivative with notable biological activities. Its structure includes multiple phenylmethoxy groups, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C34H35NO

- Molecular Weight : 521.6 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes related to metabolic pathways. This inhibition can lead to altered biochemical processes that affect cell signaling and metabolism.

- Receptor Modulation : It exhibits modulating effects on certain receptors in the central nervous system (CNS), which may contribute to its potential neuropharmacological effects.

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Antidiabetic Effects

Research indicates that this compound can enhance insulin sensitivity and glucose uptake in peripheral tissues. This suggests a potential role in managing diabetes mellitus.

Neuroprotective Properties

Studies have demonstrated that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anticancer Potential

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Diabetes Management : In a controlled study involving diabetic rats treated with the compound for four weeks, significant reductions in blood glucose levels were observed compared to control groups. Histological analysis showed improvements in pancreatic islet morphology.

- Neuroprotection : A study conducted on cultured neuronal cells exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death and increased levels of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor).

- Cancer Cell Line Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting effective anticancer activity.

Data Summary Table

Q & A

Q. How can the stereochemical integrity of the compound be preserved during synthesis?

Q. What purification strategies are effective for isolating the compound given its multiple benzyl-protecting groups?

Q. How can the compound’s stability under varying pH conditions be assessed for storage?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 40°C for 48 hours. Monitor degradation via LC-MS and compare with safety guidelines (e.g., H290 for corrosive byproducts in ) . Store in inert atmospheres (N) at -20°C, as recommended for oxygen-sensitive benzyl ethers .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reactivity data in nucleophilic substitutions at the C2 position?

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Q. What advanced analytical methods resolve contradictions in conformational analysis (e.g., solution vs. solid-state structures)?

Methodological Answer: Use dynamic NMR (e.g., variable-temperature -NMR) to study ring-flipping kinetics in solution. Compare with solid-state structures from X-ray crystallography (e.g., ’s PubChem entry for a fluorophenyl-piperidine analog) . Molecular dynamics (MD) simulations (AMBER force field) can bridge these datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.